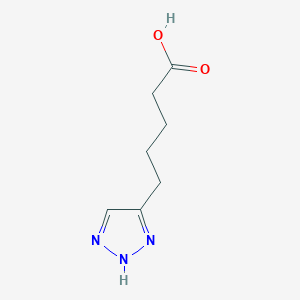

5-(1H-1,2,3-Triazol-4-yl)pentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2H-triazol-4-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c11-7(12)4-2-1-3-6-5-8-10-9-6/h5H,1-4H2,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAOMPHIYUFTPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 1h 1,2,3 Triazol 4 Yl Pentanoic Acid and Its Derivatives

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and the most widely used method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov Discovered independently by the groups of Meldal and Sharpless, this reaction joins an azide (B81097) and a terminal alkyne with high efficiency and specificity under mild conditions. wikipedia.orgnih.gov For the synthesis of 5-(1H-1,2,3-triazol-4-yl)pentanoic acid, the reaction would involve the cycloaddition of a pentanoic acid derivative containing a terminal alkyne (e.g., hept-6-ynoic acid) with an azide source.

The reaction is characterized by its high yields, tolerance of a wide range of functional groups, and simple reaction conditions, often using aqueous or organic solvents. organic-chemistry.orgvectorlabs.com The Cu(I) catalyst is the active species, which is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. wikipedia.org This avoids the need to handle potentially unstable Cu(I) salts directly. nih.gov

The efficiency of the CuAAC reaction can be significantly influenced by various parameters, including the copper source, ligands, solvents, and other additives. Optimization of these conditions is key to achieving high yields and purity.

Catalyst System: The active catalyst is Cu(I). While Cu(I) salts like CuI or CuBr can be used directly, the in situ reduction of Cu(II) is more common and robust. wikipedia.org

Ligands: Copper-coordinating ligands are often employed to stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and increase reaction rates. nih.govtdl.org Tris(triazolylmethyl)amine ligands, such as Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), are particularly effective. Other ligands like THPTA and BTTAA are also used to enhance efficiency and reduce potential cytotoxicity in biological applications. vectorlabs.com

Solvents and pH: A major advantage of CuAAC is its compatibility with a wide array of solvents, including water, alcohols (t-BuOH, MeOH), THF, and DMF. nih.govresearchgate.net The reaction proceeds efficiently across a broad pH range, typically between 4 and 12. organic-chemistry.org

Temperature: Most CuAAC reactions are conducted at room temperature, highlighting the mildness of the conditions. organic-chemistry.org However, gentle heating can sometimes accelerate the reaction, especially with sterically hindered substrates. researchgate.netnih.gov

Additives: The addition of a base, such as an amine, can accelerate the reaction. In some cases, carboxylic acids have also been shown to promote key steps in the catalytic cycle. researchgate.net

| Parameter | Common Options | Purpose/Effect | Reference |

|---|---|---|---|

| Copper Source | CuSO₄ + Sodium Ascorbate, CuI, CuBr, Copper Wire | Provides the essential Cu(I) catalytic species. In situ generation from Cu(II) is common. | wikipedia.orgnih.gov |

| Ligand | TBTA, THPTA, BTTAA, Triphenylphosphine | Stabilizes Cu(I), prevents oxidative side reactions, and accelerates the reaction. | vectorlabs.comtdl.orgacs.org |

| Solvent | H₂O/t-BuOH, DMF, DMSO, THF, MeOH/H₂O/THF | Highly versatile; choice depends on substrate solubility. Aqueous systems are common for "green" chemistry. | nih.govresearchgate.netnih.gov |

| Temperature | Room Temperature to ~50°C | Reaction is typically efficient at ambient temperatures, but can be heated to increase rate. | organic-chemistry.orgnih.gov |

| Additives | Amines (e.g., DIPEA), Carboxylic Acids (e.g., Acetic Acid) | Can act as a base or proton source to facilitate different steps of the catalytic cycle. | researchgate.net |

The 5-(1H-1,2,3-triazol-4-yl)pentanoic acid structure is well-suited for conjugate synthesis. The pentanoic acid moiety provides a versatile handle for covalent attachment to other molecules, while the triazole ring, formed via the CuAAC reaction, serves as a stable and robust linker. nih.gov The triazole is considered a bioisostere of the amide bond, making it valuable in peptide and protein chemistry. nih.gov

The conjugation strategy can be implemented in two primary ways:

Pre-conjugation: The pentanoic acid precursor (e.g., hept-6-ynoic acid) is first coupled to a target molecule (such as a peptide, protein, or nanoparticle) through its carboxyl group, typically forming an amide bond. The resulting alkyne-functionalized molecule is then reacted with an azide partner via CuAAC.

Post-conjugation: The 5-(1H-1,2,3-triazol-4-yl)pentanoic acid is synthesized first. The terminal carboxylic acid is then activated and coupled to an amine-containing molecule.

This approach has been widely used to link peptides to various substrates, create multivalent systems for antigen presentation, and attach reporter tags for analysis. nih.gov The high efficiency and orthogonality of the CuAAC reaction ensure that the conjugation proceeds with high fidelity, even in the presence of sensitive functional groups. vectorlabs.com

Alternative Cycloaddition Strategies for 1,2,3-Triazoles

While CuAAC is the predominant method for synthesizing 1,4-disubstituted 1,2,3-triazoles, several alternative strategies exist that provide access to different isomers or derivatives.

An alternative, metal-free pathway to 1,2,3-triazoles involves the reaction of β-ketoesters with azides. researchgate.net This reaction, a variation of the Dimroth rearrangement, can yield different products depending on the substitution pattern of the ketoester. When 2-alkyl-substituted β-ketoesters are reacted with aryl azides in the presence of a mild organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 5-hydroxy-1,2,3-triazoles are formed in moderate to good yields as single regioisomers. nih.govacs.org

The reaction is sensitive to the electronic properties of the azide; electron-neutral and electron-rich azides tend to give higher yields, while those with strong electron-withdrawing groups provide lower yields. acs.org This method provides a route to 5-hydroxytriazole derivatives, which are structurally distinct from the products of azide-alkyne cycloadditions.

| β-Ketoester | Aryl Azide | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methyl-3-oxobutanoic acid ethyl ester | Phenyl azide | DBU (1.2 equiv), Acetonitrile, 50°C, 18h | 1-phenyl-4-methyl-5-hydroxy-1,2,3-triazole | Moderate-Good | nih.govacs.org |

| 2-Methyl-3-oxobutanoic acid ethyl ester | Azides with electron-neutral groups | DBU (1.2 equiv), Acetonitrile, 50°C, 18h | Corresponding 5-hydroxytriazoles | High | acs.org |

| 2-Methyl-3-oxobutanoic acid ethyl ester | Azides with electron-withdrawing groups | DBU (1.2 equiv), Acetonitrile, 50°C, 18h | Corresponding 5-hydroxytriazoles | Moderate | acs.org |

Thermal Huisgen 1,3-Dipolar Cycloaddition: This is the original, uncatalyzed reaction between an azide and an alkyne. It generally requires elevated temperatures (often around 100°C) and long reaction times. nih.govwikipedia.org A significant drawback is its lack of regioselectivity, typically producing a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles. nih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysis provides a reliable method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This complementary reactivity is highly valuable for accessing the alternative triazole isomer. Furthermore, RuAAC is effective with both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net

Other Metal Catalysts: Other transition metals have been explored for catalyzing azide-alkyne cycloadditions. Silver (Ag) catalysts have been shown to produce 1,4-disubstituted triazoles, similar to copper. mdpi.com Palladium (Pd) has been used not for the initial cycloaddition, but for the subsequent C-H arylation of pre-formed triazoles to create fully substituted derivatives. nih.gov Iridium (Ir) and Rhodium (Rh) have also been reported to catalyze these reactions, sometimes with unique substrate scopes. researchgate.net

Functional Group Interconversions and Derivatization of Pentanoic Acid Moiety

Once the 5-(1H-1,2,3-triazol-4-yl)pentanoic acid core has been synthesized, the carboxylic acid group offers a gateway for a wide range of functional group interconversions and derivatizations. These transformations are essential for tailoring the molecule's properties for specific applications, such as linking it to other molecules or modifying its solubility.

Common derivatizations include:

Amide Bond Formation: The carboxylic acid can be readily converted into an amide by reacting it with an amine in the presence of a coupling agent (e.g., CDI, EDC/HOBt). This is a fundamental transformation in peptide synthesis and bioconjugation. researchgate.net

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated acid derivative yields the corresponding ester.

Reduction to an Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, 5-(1H-1,2,3-triazol-4-yl)pentan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B₂H₆).

Conversion to Acyl Halide: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to a more reactive acyl chloride, which is a versatile intermediate for forming esters, amides, and other derivatives.

Arndt-Eistert Homologation: This multi-step process can be used to extend the carbon chain of the pentanoic acid moiety by one methylene group, converting it to a hexanoic acid derivative. vanderbilt.edu It involves conversion to an acyl chloride, reaction with diazomethane to form a diazoketone, and subsequent Wolff rearrangement. vanderbilt.edu

Green Chemistry Approaches in 1,2,3-Triazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,3-triazoles to minimize environmental impact and reduce the use of hazardous materials. rsc.orgresearchgate.net Traditional synthetic methods often rely on toxic organic solvents and harsh reagents. researchgate.net Consequently, the scientific community has focused on developing more sustainable methodologies, with the use of aqueous media and ionic liquids emerging as prominent strategies in the synthesis of 1,2,3-triazole derivatives. rsc.org These approaches aim to create more environmentally benign processes by utilizing safer solvents, reducing waste, and improving energy efficiency.

Aqueous Media

Water is an ideal green solvent due to its non-toxicity, non-flammability, abundance, and low cost. consensus.app Its use in the synthesis of 1,2,3-triazoles, particularly through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has been a significant area of research. consensus.appnih.gov Performing these reactions in water not only aligns with green chemistry principles but can also, in some cases, enhance reaction rates and simplify product isolation. nih.gov

Several studies have demonstrated the successful synthesis of 1,4-disubstituted 1,2,3-triazoles in aqueous systems. consensus.appnih.gov For instance, a visible-light-promoted CuAAC method has been developed that uses water as the solvent under mild conditions. consensus.app Another effective green approach involves the use of a Fehling solution combined with specific reagents to synthesize these compounds. consensus.app The copper-catalyzed reaction of various organic azides with acetylene gas has been studied extensively in water, showing that the best yields are often obtained with a catalyst system like copper(I) iodide (CuI) and triethylamine (Et3N). researchgate.net This method is effective for both aryl and alkyl azides, producing 1-substituted triazoles in good to excellent yields. researchgate.net

Table 1: Examples of 1-Substituted 1,2,3-Triazole Synthesis in Water via CuAAC researchgate.net

| Entry | R Group in Azide (R-N₃) | Catalyst System | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | CuI, Et₃N | 96 |

| 2 | 4-Methylphenyl | CuI, Et₃N | 92 |

| 3 | 4-Chlorophenyl | CuI, Et₃N | 86 |

| 4 | 4-Methoxyphenyl | CuI, Et₃N | 82 |

| 5 | Benzyl | CuI, Et₃N | 95 |

| 6 | n-Octyl | CuI, Et₃N | 41 |

Reaction conditions: Azide, acetylene gas (1 atm), CuI (10 mol%), Et₃N (20 mol%), water, room temperature, 24 h.

Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, and they have gained significant attention as green alternatives to traditional volatile organic solvents. rsc.orgdoi.org Their desirable physicochemical properties, such as low vapor pressure, non-volatility, non-flammability, high thermal stability, and excellent conductivity, make them suitable for a wide range of chemical transformations. rsc.org In the context of 1,2,3-triazole synthesis, ILs can function as solvents, catalysts, or both, often leading to increased reactivity, selectivity, and easier catalyst recyclability. rsc.orgdntb.gov.ua

The use of ILs addresses global concerns about the environmental impact of hazardous organic solvents and catalysts traditionally used for synthesizing 1,2,3-triazoles. rsc.org A variety of ILs have been explored, with imidazolium-based ionic liquids being among the most widely studied and utilized due to their strong solvation ability and catalytic efficiency. researchgate.net Research has shown that ILs are effective media for synthesizing medicinally important heterocyclic scaffolds, including 1,2,3-triazoles. doi.org They can be designed to be task-specific, and their reusability is a key advantage in developing sustainable synthetic protocols. For example, 1,3-dialkyl-1,2,3-triazolium ionic liquids have been shown to be stable and recyclable solvents in reactions, exhibiting properties comparable to more common imidazolium ILs. nih.gov

Table 2: Role of Ionic Liquids in 1,2,3-Triazole Synthesis

| Ionic Liquid Type | Role in Synthesis | Key Advantages Noted in Research | Citation(s) |

| Imidazolium-based ILs | Solvent, Catalyst | High solvation ability, catalytic efficiency, ease of recovery and reuse. | researchgate.net |

| 1,3-Dialkyl-1,2,3-triazolium ILs | Recyclable Solvent | High thermal stability and miscibility, comparable to imidazolium ILs. | nih.gov |

| General ILs | Solvent and/or Catalyst | Increased reactivity and selectivity, enhanced catalyst recyclability, non-volatile medium. | rsc.orgdntb.gov.ua |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy is employed to identify the number and type of hydrogen atoms in a molecule. For 5-(1H-1,2,3-triazol-4-yl)pentanoic acid, an ¹H NMR spectrum would be used to confirm the presence of protons on the triazole ring, the aliphatic pentanoic acid chain, and the carboxylic acid group. The chemical shift (δ), splitting pattern (multiplicity), and integration of each signal would provide precise information about the electronic environment and connectivity of these protons.

However, specific experimental ¹H NMR data for 5-(1H-1,2,3-triazol-4-yl)pentanoic acid, including chemical shifts and coupling constants, could not be located in the reviewed scientific literature.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. A ¹³C NMR spectrum for 5-(1H-1,2,3-triazol-4-yl)pentanoic acid would be utilized to identify all unique carbon atoms, including those in the triazole ring, the aliphatic chain, and the carbonyl carbon of the carboxylic acid. The chemical shift of each carbon signal is indicative of its hybridization and chemical environment.

Specific experimental ¹³C NMR chemical shift data for 5-(1H-1,2,3-triazol-4-yl)pentanoic acid could not be located in the reviewed scientific literature.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Techniques such as Electrospray Ionization (ESI) would be used to generate ions of 5-(1H-1,2,3-triazol-4-yl)pentanoic acid, allowing for the precise determination of its molecular mass. High-resolution mass spectrometry (HRMS) would further serve to confirm its elemental formula.

Specific experimental mass spectrometry data, such as the m/z of the molecular ion ([M+H]⁺ or [M-H]⁻), for 5-(1H-1,2,3-triazol-4-yl)pentanoic acid is not available in the searched literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 5-(1H-1,2,3-triazol-4-yl)pentanoic acid, an IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (typically a broad band), the C=O stretch of the carbonyl group, the N-H stretch of the triazole ring, and C-H stretches of the aliphatic chain.

A definitive experimental IR spectrum with specific absorption frequencies (cm⁻¹) for 5-(1H-1,2,3-triazol-4-yl)pentanoic acid could not be found in the reviewed literature.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice of 5-(1H-1,2,3-triazol-4-yl)pentanoic acid.

Specific crystallographic data, including unit cell parameters and space group, for 5-(1H-1,2,3-triazol-4-yl)pentanoic acid are not available in the published scientific literature based on the conducted search.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., LC-MS, HPLC, Flash Chromatography)

Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is commonly used to determine the purity of a sample, with the compound of interest appearing as a distinct peak with a characteristic retention time under specific conditions (e.g., column type, mobile phase composition, and flow rate). researchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry for enhanced analysis. researchgate.net Flash chromatography is a preparative technique used for the purification of the compound from reaction mixtures.

While these techniques are standard for the analysis and purification of triazole derivatives, specific experimental parameters such as column details, mobile phases, or retention times for the analysis of 5-(1H-1,2,3-triazol-4-yl)pentanoic acid were not found in the reviewed literature.

Computational and Theoretical Investigations of 5 1h 1,2,3 Triazol 4 Yl Pentanoic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are standard tools for exploring electronic structure and predicting reactivity. mdpi.com For 5-(1H-1,2,3-triazol-4-yl)pentanoic acid, these calculations would provide a foundational understanding of its molecular behavior.

Molecular Geometry Optimization and Conformation Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. preprints.org For a flexible molecule like 5-(1H-1,2,3-triazol-4-yl)pentanoic acid, which contains a pentanoic acid chain, this process would involve a conformational analysis to identify various stable conformers (different spatial arrangements of atoms) and their relative energies. preprints.org

Studies on similar triazole carboxylic acids have shown that the triazole ring itself is planar, but substituents can be twisted out of this plane. preprints.orgnih.gov The analysis would determine the bond lengths, bond angles, and dihedral angles, particularly the orientation of the pentanoic acid chain relative to the triazole ring. This information is crucial as the molecular conformation dictates how the molecule interacts with its environment and other molecules.

Electron Density Distribution and Bonding Analysis (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method used to analyze the electron density distribution, providing insights into the nature of chemical bonds and non-covalent interactions. nih.gov By analyzing the topology of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), one can characterize bonds as either shared (covalent) or closed-shell (ionic, van der Waals, hydrogen bonds). nih.gov

For 5-(1H-1,2,3-triazol-4-yl)pentanoic acid, a QTAIM analysis would:

Characterize the covalent bonds within the triazole ring and the pentanoic acid chain.

Identify and quantify intramolecular hydrogen bonds, for instance, between the carboxylic acid group and the nitrogen atoms of the triazole ring.

Map the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting chemical reactivity. mdpi.com

Vibrational Spectroscopy Predictions and Interpretation

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. researchgate.net By calculating these frequencies for the optimized geometry of 5-(1H-1,2,3-triazol-4-yl)pentanoic acid, each vibrational mode (e.g., N-H stretch, C=O stretch, ring deformations) can be precisely assigned to a specific spectral band. nih.gov This theoretical assignment is invaluable for interpreting experimental spectra and confirming the molecular structure. researchgate.net Studies on the parent 1,2,3-triazole have identified characteristic "marker bands" for the ring, which would be expected to appear in the spectrum of its derivatives. nih.gov

Molecular Docking and Molecular Dynamics Simulations in Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) are computational techniques used to predict how a small molecule (ligand), such as 5-(1H-1,2,3-triazol-4-yl)pentanoic acid, might bind to a biological target, typically a protein or enzyme. researchgate.netekb.eg

Molecular Docking would predict the preferred binding orientation of the compound within the active site of a target protein, estimating the binding affinity (e.g., docking score). This helps to hypothesize the compound's potential biological activity. nih.gov

Molecular Dynamics (MD) Simulations provide a more dynamic picture. An MD simulation would model the movement of the ligand and protein atoms over time (e.g., nanoseconds), assessing the stability of the predicted binding pose from docking and providing a more refined calculation of binding free energy. uobaghdad.edu.iq These simulations reveal how the ligand and target adapt to each other and the role of water molecules in the interaction.

Prediction of Spectroscopic Parameters

Beyond vibrational spectra, quantum chemical calculations can predict other spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method, for example, is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). dntb.gov.uamdpi.com Comparing these theoretically predicted shifts with experimental NMR data is a powerful method for structural verification. mdpi.com Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. mdpi.com

Structure-Property Relationships Derived from Theoretical Models

A key goal of computational chemistry is to establish relationships between a molecule's structure and its properties. By calculating various electronic descriptors, one can build theoretical models that predict these properties. For 5-(1H-1,2,3-triazol-4-yl)pentanoic acid, this would involve:

Frontier Molecular Orbitals (FMOs): Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the HOMO-LUMO energy gap. A smaller gap generally implies higher chemical reactivity. osi.lv

Reactivity Descriptors: Calculating properties like electronegativity, global hardness, and softness from FMO energies to quantify the molecule's reactivity. nih.gov

Structure-Activity Relationships (SAR): Although requiring data on multiple compounds, a theoretical framework for SAR could be established. By computationally modifying the structure (e.g., changing the length of the alkyl chain, substituting on the triazole ring) and calculating the resulting changes in electronic properties and binding affinities, one could predict which modifications might lead to desired changes in biological activity.

Chemical Reactivity and Mechanistic Studies of 5 1h 1,2,3 Triazol 4 Yl Pentanoic Acid

Triazole Ring Transformations and Stability

The 1,2,3-triazole ring is a robust aromatic heterocycle known for its considerable stability under a range of conditions, including acidic and basic environments, as well as oxidative and reductive pressures. This stability is a key attribute, making it a reliable scaffold in various chemical applications. nih.govnih.gov The stability of the 1,2,3-triazole ring is attributed to its aromaticity and the presence of three nitrogen atoms, which contribute to a delocalized π-electron system.

While generally stable, 1,2,3-triazoles can undergo transformations under specific conditions. One notable reaction is the Dimroth rearrangement, a process involving the isomerization of the triazole ring where endocyclic and exocyclic nitrogen atoms exchange places. This rearrangement typically requires forcing conditions, such as high temperatures, and is often observed in triazoles bearing specific substituents, such as an amino group at the 5-position. For a 4-alkyl-substituted 1,2,3-triazole like 5-(1H-1,2,3-triazol-4-yl)pentanoic acid, the likelihood of a Dimroth rearrangement under normal conditions is low due to the absence of facilitating substituents. The stability of the triazole ring in this compound is expected to be high, making it a dependable component in more complex molecular architectures.

Reactivity of the Pentanoic Acid Functional Group

The pentanoic acid portion of the molecule exhibits the characteristic reactivity of a carboxylic acid. The carboxyl group (-COOH) is amenable to a variety of transformations, primarily at the carbonyl carbon and the hydroxyl group. Key reactions include esterification and amidation, which are fundamental for creating derivatives with modified physicochemical properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. Other methods include reaction with alkyl halides or using coupling reagents to activate the carboxylic acid.

| Reactant | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Varies | General Knowledge |

| 1,2,3-Triazole-4-carboxylic acid derivatives | Alcohol, Coupling Agents (e.g., DCC, EDC) | Corresponding Ester | Good to Excellent | nih.gov |

Amidation: The formation of amides from 5-(1H-1,2,3-triazol-4-yl)pentanoic acid involves its reaction with a primary or secondary amine. Due to the relatively low reactivity of carboxylic acids towards direct amidation, coupling reagents are typically employed to facilitate this transformation. These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine.

| Coupling Reagent | Abbreviation | Byproduct |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide (HMPA) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Tetramethylurea |

The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity of the desired amide product. luxembourg-bio.comrsc.org

Intermolecular Interactions and Self-Assembly Potential

The presence of both a hydrogen bond donor (the carboxylic acid proton and the N-H of the triazole) and hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atoms of the triazole ring) in 5-(1H-1,2,3-triazol-4-yl)pentanoic acid provides a strong potential for the formation of ordered supramolecular structures through intermolecular hydrogen bonding. researchgate.netrdd.edu.iqjaptronline.com

Research on structurally similar molecules, such as 5-(1H-1,2,3-triazol-5-yl)isophthalic acid, has demonstrated the ability of triazole-carboxylic acid compounds to self-assemble into complex architectures like gels and metal-organic frameworks. nih.gov The interplay of hydrogen bonding involving the carboxylic acid dimers and the triazole rings, along with potential π-π stacking interactions between the aromatic triazole rings, can direct the formation of well-defined one-, two-, or three-dimensional networks. acs.org

The amphiphilic nature of 5-(1H-1,2,3-triazol-4-yl)pentanoic acid, with its polar triazole and carboxylic acid head and nonpolar pentyl tail, suggests that it could self-assemble in solution to form micelles or other aggregates. mdpi.comrsc.orgacs.org The critical aggregation concentration and the morphology of the resulting nanostructures would be influenced by factors such as solvent polarity and temperature.

Reaction Mechanism Elucidation for Synthetic Pathways

The most common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, such as 5-(1H-1,2,3-triazol-4-yl)pentanoic acid, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.gov This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne. For the synthesis of the target molecule, this would involve the reaction of 6-heptynoic acid with an azide source, or hept-6-ynoic acid with an azide.

The generally accepted mechanism for the CuAAC reaction involves the following key steps:

Formation of a Copper(I)-Acetylide Complex: In the presence of a copper(I) catalyst, the terminal alkyne is deprotonated to form a copper(I)-acetylide intermediate.

Coordination of the Azide: The organic azide then coordinates to the copper center.

Cycloaddition: A concerted or stepwise cycloaddition occurs between the coordinated azide and the acetylide, leading to a six-membered copper-containing intermediate.

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to form a copper-triazolide species. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue. acs.org

Recent computational and experimental studies have suggested that the mechanism can be more complex, potentially involving dinuclear copper species that may be more catalytically active than their monomeric counterparts. rsc.org The specific ligand environment around the copper center can also significantly influence the reaction rate and efficiency.

Applications As a Molecular Scaffold and Building Block in Advanced Organic Synthesis

Design and Synthesis of Conjugates and Prodrugs

The unique architecture of 5-(1H-1,2,3-Triazol-4-yl)pentanoic acid makes it an ideal scaffold for the design and synthesis of molecular conjugates and prodrugs. The carboxylic acid terminus can be readily coupled with amine-containing molecules, including drugs, peptides, or targeting ligands, through standard peptide coupling reactions to form stable amide bonds. broadpharm.com The triazole ring, formed via click chemistry, serves as a robust and metabolically stable linker, connecting the pentanoic acid chain to another molecular entity. nih.gov

This modular approach allows for the construction of prodrugs where an active pharmaceutical ingredient (API) is temporarily inactivated by conjugation to the scaffold. The linker can be designed to be cleaved under specific physiological conditions, releasing the active drug at the target site. For instance, the triazole-pentanoic acid linker can connect an API to a solubilizing group or a targeting moiety that enhances delivery to specific cells or tissues. The 1,2,3-triazole unit is particularly advantageous as it is a bioisostere of the amide bond but is resistant to enzymatic hydrolysis, which can improve the pharmacokinetic profile of the resulting conjugate. mdpi.comsemanticscholar.org

| Component | Function in Conjugate/Prodrug Design | Relevant Chemistry |

| Carboxylic Acid | Attachment point for APIs, peptides, or targeting ligands. | Amide bond formation (e.g., using EDC, HATU). |

| Pentanoic Acid Chain | Acts as a flexible spacer, influencing solubility and spatial orientation. | Aliphatic chain chemistry. |

| 1,2,3-Triazole Ring | A stable, bioisosteric linker connecting two molecular fragments. | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). |

Role in Nucleoside and Peptidomimetic Chemistry

The 1,2,3-triazole ring is a key structural element in the design of mimetics of biological molecules like nucleosides and peptides. Its electronic properties and ability to participate in hydrogen bonding allow it to function as a bioisostere of the amide bond found in peptides. mdpi.com

In nucleoside chemistry, triazole rings are used to create C-nucleosides, which are more stable against enzymatic and acid-catalyzed hydrolysis compared to their natural N-nucleoside counterparts. mdpi.com For example, novel C-nucleosides featuring a 1,2,3-triazole ring linked to an isoxazolidine system have been designed as mimetics of pyrimidine nucleobases. mdpi.comnih.gov In this context, 5-(1H-1,2,3-Triazol-4-yl)pentanoic acid can serve as a precursor or a modification unit, where the pentanoic acid chain could be further functionalized to mimic the sugar moiety or to attach to other components. Researchers have successfully synthesized 5'-deoxy-5'-(4-substituted-1,2,3-triazol-1-yl)-uridine analogues by substituting the diphosphate (B83284) group of UDP-MurNAc with a 1,2,3-triazole spacer, demonstrating the utility of this approach in creating inhibitors for enzymes like Mur ligases. nih.gov

In peptidomimetic chemistry, the 1,4-disubstituted 1,2,3-triazole moiety is recognized as an excellent mimic of a trans-amide bond. semanticscholar.org By replacing a standard peptide bond with this triazole linkage, researchers can create "peptidotriazolamers," which are peptide analogues with altered secondary structures and improved stability against proteolytic degradation. frontiersin.org The incorporation of 5-(1H-1,2,3-Triazol-4-yl)pentanoic acid into a peptide sequence would introduce this stable triazole linkage, while the pentanoic acid side chain could mimic the side chain of amino acids like glutamic acid or be used to introduce other functionalities. This strategy has been shown to improve the proteolytic stability of peptides while retaining or even enhancing their biological activity. semanticscholar.org

Utilization in Click Chemistry Linkers and Molecular Probes

The formation of the 1,2,3-triazole core of 5-(1H-1,2,3-Triazol-4-yl)pentanoic acid via the CuAAC reaction is a prime example of its role in click chemistry. wikipedia.orgsigmaaldrich.com This compound is an archetypal bifunctional linker. It can be synthesized from 6-heptynoic acid and an azide (B81097), or alternatively, from 5-azidopentanoic acid and an alkyne. Once formed, the terminal carboxylic acid provides a reactive handle for conjugation to a molecule of interest, while the triazole ring itself or a substituent on the triazole's nitrogen can serve as the other connection point.

This linker is highly valuable in the construction of molecular probes for chemical biology. For example, it can be used to attach a reporter molecule (like a fluorescent dye) to a biologically active molecule (like a drug or metabolite). The stability and inertness of the triazole ring ensure that the linker does not interfere with the biological process being studied. nih.gov Research into 4,5-bis(arylethynyl)-1,2,3-triazoles has shown that the triazole core can be part of a push-pull chromophore system, leading to fluorescent compounds with large Stokes shifts, which are desirable properties for molecular probes. mdpi.com

The triazole scaffold is a recognized pharmacophore in the development of ligands for various protein targets, including protein kinases. nih.gov While 5-(1H-1,2,3-Triazol-4-yl)pentanoic acid itself is not a direct kinase inhibitor, it serves as an essential building block for creating more complex and potent ligands. The triazole core can engage in key interactions within the ATP-binding site of kinases.

Researchers have identified substituted triazoles as lead compounds for selectively inhibiting kinases such as BTK and LCK. pdbj.org The general strategy involves using the triazole as a central scaffold and modifying its substituents to optimize binding affinity and selectivity. The pentanoic acid portion of 5-(1H-1,2,3-Triazol-4-yl)pentanoic acid is particularly useful as it provides a flexible linker to either explore deeper pockets within the kinase active site or to attach the ligand to a solid support for use in affinity chromatography to enrich and identify kinases from complex cell lysates. nih.gov This approach is analogous to the use of other scaffolds like 5-aminoindazole, which can be derivatized with flexible linkers for proteomics applications. nih.gov

| Application | Role of 5-(1H-1,2,3-Triazol-4-yl)pentanoic acid | Key Features |

| Click Chemistry Linker | Bifunctional molecule for conjugating two different entities. | Triazole ring (stable, formed by CuAAC), terminal carboxylic acid (reactive handle). |

| Molecular Probes | Connects a reporter group (e.g., fluorophore) to a biomolecule. | Chemically stable, biocompatible linkage. |

| Protein Kinase Ligands | Serves as a scaffold or linker for inhibitor design. | Triazole core as a pharmacophore, pentanoic acid as a flexible linker for affinity applications. |

Engineering of Functional Materials and Polymers

The rigid, planar structure of the 1,2,3-triazole ring combined with the reactive carboxylic acid group makes triazole-containing carboxylic acids valuable monomers for the engineering of functional materials and polymers. These building blocks can be used to construct coordination polymers, metal-organic frameworks (MOFs), and supramolecular gels. researchgate.net

For example, studies on the related compound 5-(1H-1,2,3-triazol-5-yl)isophthalic acid have demonstrated its ability to form stable metallogels in the presence of metal ions like copper(II). nih.govresearchgate.net The triazole and carboxylate groups coordinate with the metal centers, leading to the formation of a supramolecular network that entraps the solvent. Similarly, 5-(1H-1,2,3-Triazol-4-yl)pentanoic acid could be employed in a similar fashion, with the flexible pentanoic acid chain potentially imparting different viscoelastic properties to the resulting gel.

In the synthesis of coordination polymers, triazole-dicarboxylate ligands have been shown to produce robust frameworks with high thermal stability and porosity. researchgate.net By analogy, 5-(1H-1,2,3-Triazol-4-yl)pentanoic acid can act as a monodentate or bridging ligand, where the carboxylate group coordinates to metal centers. The flexible pentanoic acid chain would introduce a degree of conformational freedom into the polymer backbone, influencing the final network topology and its material properties, such as gas adsorption or catalytic activity.

Biological and Biochemical Research Applications of 5 1h 1,2,3 Triazol 4 Yl Pentanoic Acid Analogues

Enzyme Inhibition and Modulation Studies

Analogues of 5-(1H-1,2,3-triazol-4-yl)pentanoic acid have been a focal point in the study of enzyme inhibition, demonstrating varied efficacy and mechanisms of action across different enzyme families. The inherent stability and synthetic accessibility of the 1,2,3-triazole core make it an attractive scaffold for designing enzyme inhibitors.

The cell wall of Mycobacterium tuberculosis (Mtb) is essential for its viability, making the enzymes involved in its biosynthesis, particularly the Mur ligases (MurA-F), attractive targets for new antibacterial agents. mdpi.com Researchers have explored analogues of 5-(1H-1,2,3-triazol-4-yl)pentanoic acid as inhibitors of these enzymes. The core strategy involves replacing the unstable diphosphate (B83284) group of the natural substrate, UDP-N-acetylmuramic acid (UDP-MurNAc), with a stable 1,2,3-triazole spacer. mdpi.comnih.gov This triazole ring acts as a phosphate (B84403) mimic and a linker. mdpi.comnih.gov

In a notable study, a series of 5′-deoxy-5′-(4-substituted-1,2,3-triazol-1-yl)-uridine analogues were synthesized and evaluated for their inhibitory activity against a pool of Mtb MurA-F enzymes. mdpi.com Among the synthesized compounds, N-acetylglucosamine analogues emerged as the most effective inhibitors. mdpi.com Molecular docking and dynamic simulations further suggested that these compounds are selective inhibitors of Mtb MurE, occupying the enzyme's active site. mdpi.comnih.gov

Table 1: Inhibition of Mtb MurA-F Enzyme Reconstruction Pathway by N-acetylglucosamine Analogues

| Compound | Inhibitory Effect at 100 µM | Target Enzyme | Proposed Binding Interaction |

| Analogue 11c | 56% | Mtb MurE | Active site occupation |

| Analogue 11e | 50% | Mtb MurE | Active site occupation |

Metallo-β-lactamases (MBLs) are a significant cause of bacterial resistance to carbapenem (B1253116) antibiotics. rsc.org The search for effective MBL inhibitors has led to the investigation of various heterocyclic compounds, including triazole analogues. While not direct derivatives of 5-(1H-1,2,3-triazol-4-yl)pentanoic acid, compounds based on the 1,2,4-triazole-3-thione scaffold have shown promise as broad-spectrum inhibitors of VIM-type, NDM-1, and IMP-1 MBLs. rsc.org

Further studies on mdpi.comrsc.orgnih.govtriazole derivatives revealed their inhibitory potential against VIM-2, a clinically relevant subclass B1 MBL. researchgate.net One of the most potent compounds identified was 3-(4-Bromophenyl)-6,7-dihydro-5H- mdpi.comrsc.orgnih.govtriazolo[3,4-b] mdpi.comrsc.orgthiazine, which exhibited an IC50 value of 38.36 µM. researchgate.netnih.gov These studies highlight the versatility of the triazole scaffold in designing inhibitors for this challenging class of enzymes.

Table 2: Inhibitory Activity of Selected Triazole Analogues against VIM-2 Metallo-β-Lactamase

| Compound | Enzyme Target | IC50 / Ki Value |

| 1,2,4-triazole-3-thione analogue (Compound 43) | VIM-2 | Ki = 80 nM |

| 3-(4-Bromophenyl)-6,7-dihydro-5H- mdpi.comrsc.orgnih.govtriazolo [3,4-b] mdpi.comrsc.orgthiazine (5l) | VIM-2 | IC50 = 38.36 µM |

Human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1) is a key enzyme in the regulation of nitric oxide synthesis, making it a therapeutic target for conditions involving excessive nitric oxide production. nih.gov Research into inhibitors for hDDAH-1 has included the exploration of 1,2,3-triazole-containing compounds as "non-substrate-like" inhibitors. mdpi.com

One approach involved using a triazole linker to connect 4-halopyridine and benzimidazole (B57391) fragments, which were identified as binding to hDDAH-1. rsc.org However, broader explorations of 1,2,3-triazoles as hDDAH-1 inhibitors have faced challenges, with some studies reporting that the developed compounds exhibited poor solubility and inhibitory activity. nih.govnih.gov The primary focus of hDDAH-1 inhibitor development has remained on arginine and ornithine-based analogues, which mimic the natural substrate. mdpi.com For instance, N5-(1-imino-2-chloroethyl)-L-ornithine (Cl-NIO) has been identified as a potent time- and concentration-dependent inhibitor of hDDAH-1. nih.gov

Ligand-Protein Binding Characterization and Kinetics

Understanding the binding interactions between 5-(1H-1,2,3-triazol-4-yl)pentanoic acid analogues and their target proteins is crucial for rational drug design. Studies have focused on elucidating binding site occupation and the mechanisms of enzyme deactivation.

For Mur ligases, molecular modeling has been instrumental in understanding how triazole-based inhibitors interact with the enzyme. Docking simulations of the most potent 5′-deoxy-5′-(4-substituted-1,2,3-triazol-1-yl)-uridine analogues have shown that they occupy the active site of Mtb MurE ligase, mimicking the binding of the natural substrate. mdpi.comnih.gov

In the context of MBLs, molecular docking analyses of mdpi.comrsc.orgnih.govtriazole derivatives with VIM-2 have suggested that these inhibitors bind to the active site. researchgate.net The binding is proposed to involve coordination with the zinc ions in the active site via the triazole ring and hydrophobic interactions with residues on the flexible L1 loop, such as Phe61 and Tyr67. researchgate.net Crystallographic studies of a VIM-2 complex with a 1,2,4-triazole-3-thione inhibitor have provided valuable information on its binding mode. rsc.org

The mechanism of inhibition for MBLs by triazole analogues often involves interaction with the metal ions essential for their catalytic activity. MBLs are zinc-dependent enzymes, and the triazole ring of the inhibitors can coordinate with these zinc ions, disrupting the enzyme's function. researchgate.net This interaction is a key feature of the binding mode for several triazole-based MBL inhibitors. researchgate.netnih.gov

The chelation of metal ions is a recognized mechanism of enzyme inhibition. In metalloenzymes, chelating agents can inhibit activity by forming a coordination complex with the metal ion, effectively removing it from the enzyme's active site. The effectiveness of triazole-based compounds as MBL inhibitors is, in part, attributed to this ability to interact with and sequester the catalytic zinc ions, leading to enzyme deactivation. rsc.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies in Biological Systems

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, largely due to its synthetic accessibility via "click chemistry" and its favorable physicochemical properties. nih.gov While research on 5-(1H-1,2,3-triazol-4-yl)pentanoic acid is specific, a broader examination of its analogues provides significant insight into the structure-activity relationships (SAR) that govern their biological effects, particularly in anticancer research. researchgate.net SAR studies systematically alter the chemical structure of a lead compound to determine which parts of the molecule, known as pharmacophores, are essential for its biological activity.

For analogues related to 5-(1H-1,2,3-triazol-4-yl)pentanoic acid, SAR studies typically investigate modifications at three key positions: the triazole ring itself, the linker (analogous to the pentanoic acid chain), and the substituents attached to other parts of the molecule. These studies have revealed that even minor structural modifications can lead to significant changes in potency and selectivity. nih.gov

For instance, in studies of 1,2,3-triazole-containing indole (B1671886) derivatives, the presence of a phenyl ring was found to be crucial for activity against the A549 lung cancer cell line. nih.gov Replacing the phenyl group with a naphthyl group resulted in a loss of activity, highlighting the specific steric and electronic requirements of the biological target. nih.gov Similarly, for 1,2,3-triazole-containing chalcone (B49325) derivatives, the presence of a bromo group on an associated ring was essential for activity. nih.gov

In a series of 1,2,3-triazole-containing pyridine (B92270) derivatives, it was demonstrated that a methyl group on the triazole ring and a fluoro group on an attached phenyl ring were advantageous for antiproliferative activity against A549 cells. nih.gov The nature of the linker and terminal groups also plays a critical role. In one study of podophyllotoxin (B1678966) derivatives, introducing a carbon spacer between the 1,2,3-triazole and a phenyl ring was found to reduce the anticancer activity. nih.gov

These findings underscore the importance of systematic structural modifications to optimize the therapeutic potential of 1,2,3-triazole-based compounds. The data gathered from these studies are crucial for the rational design of new, more effective analogues. researchgate.net

| Compound Series | Structural Modification | Effect on Biological Activity (e.g., against A549 cells) | Reference IC₅₀ Range (µM) |

|---|---|---|---|

| 1,2,3-Triazole-Indole Hybrids | Replacement of phenyl ring with naphthyl group | Loss of activity | 3.29–10.71 (for active compounds) |

| 1,2,3-Triazole-Chalcone Hybrids | Replacement of bromo group with heterocycles | Loss of activity | 8.67–11.62 (for active compounds) |

| 1,2,3-Triazole-Pyridine Hybrids | Addition of methyl group on triazole and fluoro on phenyl ring | Improved activity | N/A |

| 1,2,3-Triazole-Podophyllotoxin Hybrids | Introduction of a carbon spacer between triazole and phenyl ring | Reduced activity | 0.97–34.46 (for active compounds) |

Mechanistic Biochemistry of Triazole-Based Bioactive Molecules

The triazole ring is a bioisostere of the amide bond, meaning it can mimic the spatial and electronic properties of an amide group while offering superior chemical stability. researchgate.net Unlike amide bonds, the triazole ring is resistant to hydrolysis and metabolic degradation, which is a significant advantage in drug design. longdom.org This stability ensures that the molecule reaches its target intact.

The nitrogen atoms within the 1,2,3-triazole ring can act as hydrogen bond acceptors, while the C-H group on the ring can function as a weak hydrogen bond donor. researchgate.net These hydrogen bonding capabilities, along with dipole-dipole and van der Waals interactions, enable triazole-containing molecules to bind with high affinity and specificity to the active sites of enzymes or the binding pockets of receptors. researchgate.net For example, triazole derivatives have been shown to inhibit enzymes like carbonic anhydrases, which are implicated in cancer, by coordinating with the zinc ion in the active site. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most famously achieved through the Huisgen 1,3-dipolar cycloaddition, particularly its copper(I)-catalyzed variant known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry". tandfonline.comnih.gov This reaction is renowned for its reliability, high yields, and mild reaction conditions. tandfonline.com However, future research is focused on overcoming the limitations of traditional batch synthesis and expanding the synthetic toolkit.

Key areas for development include:

Continuous-Flow Synthesis: Transitioning from batch to continuous-flow processing offers significant advantages in safety, scalability, and automation. rsc.orgresearchgate.net Flow chemistry allows for precise control over reaction parameters and minimizes the handling of potentially hazardous intermediates like organic azides. researchgate.net The use of heterogeneous catalysts, such as copper-on-charcoal, in flow reactors simplifies product purification and enhances catalyst reusability, making the synthesis greener and more cost-effective. nih.govrsc.org

Metal-Free Synthesis: While CuAAC is highly efficient, the potential for trace copper contamination in the final product is a concern for biological and electronic applications. This has spurred the development of metal-free synthetic routes. rsc.orgacs.org Strategies such as organocatalyzed cycloadditions and multicomponent reactions using organocatalysts like anthranilic acid under microwave irradiation are gaining traction. acs.orgresearchgate.net These methods provide access to 1,2,3-triazoles while avoiding heavy metal reagents entirely. researchgate.net

Advanced Catalytic Systems: Research into novel catalysts is another promising frontier. For instance, nanocatalyst systems, such as those embedding iron and copper, offer high efficiency in green solvents like water and can be easily separated and recycled using magnetic fields. rsc.orgnih.gov

Table 1: Comparison of Synthetic Strategies for 1,2,3-Triazole Synthesis

| Feature | Conventional Batch (CuAAC) | Continuous-Flow Synthesis | Metal-Free Synthesis |

|---|---|---|---|

| Catalyst | Homogeneous Cu(I) salts | Heterogeneous (e.g., Cu/C) or homogeneous | Organocatalysts or thermal |

| Scalability | Limited | High | Moderate to High |

| Safety | Moderate (handling of azides) | High (small reaction volumes) | High (avoids azides in some routes) |

| Purity | Risk of metal contamination | High purity, simplified workup | No metal contamination |

| Efficiency | High yields | High throughput and yields nih.gov | Variable, often good to excellent yields researchgate.net |

Advanced Computational Design of Analogues with Tailored Activities

Computational chemistry and in-silico techniques are indispensable tools in modern drug discovery and materials science, enabling the rational design of molecules with specific, tailored properties. nih.govacs.org For 5-(1H-1,2,3-triazol-4-yl)pentanoic acid, these methods can accelerate the development of analogues with enhanced biological activity or material functions.

Future computational efforts will likely focus on:

Quantitative Structure-Activity Relationship (QSAR): QSAR is a powerful computational tool for identifying the statistical relationship between the chemical structure of a compound and its biological activity. nih.gov By building QSAR models from a library of triazole derivatives, researchers can predict the activity of novel, un-synthesized analogues of 5-(1H-1,2,3-triazol-4-yl)pentanoic acid and prioritize the most promising candidates for synthesis. nih.gov

Molecular Docking: This technique predicts how a molecule binds to the active site of a biological target, such as an enzyme or receptor. acs.org It can be used to screen virtual libraries of triazole analogues against known biological targets, providing insights into potential binding modes and affinities. nih.gov This helps in designing compounds with improved potency and selectivity.

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, reactivity, and other physicochemical properties of molecules. nih.gov These calculations can confirm experimental findings and explain the activity of the most potent compounds by analyzing parameters like frontier molecular orbitals and electrostatic potential maps. acs.org

Table 2: Application of Computational Tools in Analogue Design

| Computational Tool | Primary Application | Information Gained |

|---|---|---|

| QSAR | Predict biological activity from structure | Identify key structural features for potency nih.gov |

| Molecular Docking | Predict ligand-protein binding | Binding affinity, orientation, and interactions acs.org |

| DFT | Analyze electronic properties | Reactivity, stability, and molecular orbital energies nih.gov |

Exploration of New Biological Targets and Pathways

The 1,2,3-triazole nucleus is a privileged scaffold in medicinal chemistry, acting as a versatile pharmacophore and a bioisostere for other functional groups like the amide bond. nih.govresearchgate.netnih.gov Derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. tandfonline.comnih.govspacefrontiers.org Future research on 5-(1H-1,2,3-triazol-4-yl)pentanoic acid and its analogues will aim to identify and validate novel biological targets.

Emerging research avenues include:

Targeting Protein Kinases: Many 1,2,3-triazole derivatives have been investigated as inhibitors of protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2), which are crucial targets in cancer therapy. nih.gov The scaffold of 5-(1H-1,2,3-triazol-4-yl)pentanoic acid is a promising starting point for designing specific kinase inhibitors.

Antimicrobial Drug Development: The triazole ring is a key component in several antifungal drugs. nih.gov New research can explore the potential of its derivatives against a wider range of microbial pathogens, including drug-resistant bacteria, by targeting essential enzymes like glucosamine-6-phosphate synthase. consensus.app

Antiviral and Anti-parasitic Agents: The ability of the triazole ring to mimic peptide bonds makes it an excellent candidate for designing peptidomimetic drugs that can inhibit viral or parasitic proteases, which are essential for pathogen replication. researchgate.net

Table 3: Potential Biological Targets for 1,2,3-Triazole Derivatives

| Therapeutic Area | Potential Biological Target(s) | Example(s) of Activity |

|---|---|---|

| Oncology | Protein Kinases (e.g., CDK2), Aromatase | Anticancer, antiproliferative nih.govnih.gov |

| Infectious Diseases | Microbial Enzymes, DNA Gyrase, Proteases | Antibacterial, antifungal, antiviral nih.govnih.gov |

| Neuroscience | Receptors and enzymes in the CNS | Anticonvulsant google.com |

| Inflammation | Cyclooxygenase (COX) enzymes | Anti-inflammatory nih.gov |

Integration into Supramolecular Chemistry and Nanotechnology

Beyond medicine, the 1,2,3-triazole ring is a valuable building block in materials science due to its unique combination of properties. researchgate.net It is a rigid linker, possesses a large dipole moment, and can participate in hydrogen bonding and metal coordination. rsc.orgrsc.org The structure of 5-(1H-1,2,3-triazol-4-yl)pentanoic acid, with its terminal carboxylic acid group, is particularly well-suited for integration into advanced materials.

Future directions in this area include:

Supramolecular Assemblies: The triazole moiety can act as a hydrogen bond donor and acceptor, enabling the formation of ordered, self-assembled structures. researchgate.netnih.gov The bifunctional nature of 5-(1H-1,2,3-triazol-4-yl)pentanoic acid (with its triazole ring and carboxylic acid group) makes it an ideal component for creating complex supramolecular architectures such as metal-organic frameworks (MOFs), molecular sensors for anion recognition, and stimuli-responsive materials. rsc.orgnih.gov

Nanotechnology and Surface Modification: The carboxylic acid group can serve as an anchor to bind the molecule to metal or metal oxide surfaces and nanoparticles. rsc.org The triazole ring then acts as a stable, versatile linker to attach other functional units. This could be exploited in the development of functionalized nanoparticles for biomedical imaging, drug delivery, or as components in molecular electronics. nih.gov The use of triazoles in "click" reactions is already a key technique for bioconjugation and the creation of advanced polymers and dendrimers. nih.gov

Table 4: Properties and Applications of the 1,2,3-Triazole Ring in Advanced Materials

| Property | Consequence | Potential Application |

|---|---|---|

| Rigid Planar Structure | Predictable geometry and spacing | Linker in MOFs and polymers researchgate.net |

| High Dipole Moment | Strong intermolecular interactions | Anion sensing, molecular recognition rsc.orgrsc.org |

| Hydrogen Bonding Capacity | Directs self-assembly | Supramolecular gels, liquid crystals nih.gov |

| Chemical Stability | Robustness under various conditions | Component in durable materials and coatings |

| "Click" Reactivity | Efficient and specific ligation | Surface functionalization, bioconjugation nih.gov |

Q & A

Q. What are the established synthetic methodologies for 5-(1H-1,2,3-Triazol-4-yl)pentanoic acid, and how can reaction parameters be optimized for higher yields?

The synthesis often employs Huisgen 1,3-dipolar cycloaddition between azides and alkynes or cycloaddition of aryl azides with β-ketoesters. For example, Ethyl 5-(5-Hydroxy-1-phenyl-1,2,3-triazol-4-yl)pentanoic Ester (8a) was synthesized using DBU in MeCN, achieving 85–91% yields by optimizing solvent, temperature (e.g., 60°C for 12 hours), and stoichiometry . Post-synthesis purification via trituration with mildly basic water or EtOAc is critical . Yield improvements may involve catalyst screening (e.g., Cu(I)) and stepwise reactant addition.

Q. Which analytical techniques are essential for confirming the structure and purity of 5-(1H-1,2,3-Triazol-4-yl)pentanoic acid derivatives?

- NMR Spectroscopy : ¹H NMR identifies triazole protons (δ ~7.0–8.5 ppm) and alkyl chain environments (e.g., δ 2.24 ppm for methylene adjacent to COOH) . ¹³C NMR confirms carbonyl (δ ~170 ppm) and triazole carbons.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks).

- Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N deviations ≤0.5%) .

- HPLC : Assesses purity (>95%) using UV detection .

Q. What are the recommended storage conditions to prevent degradation of 5-(1H-1,2,3-Triazol-4-yl)pentanoic acid?

Store at −20°C under inert gas (N₂/Ar) to avoid hydrolysis. Prolonged room-temperature storage risks degradation, as seen in structurally similar compounds . Monitor purity via TLC (toluene:EtOAc:H₂O = 8.7:1.2:1.1) or HPLC .

Advanced Questions

Q. How can researchers resolve contradictory NMR data observed in derivatives of 5-(1H-1,2,3-Triazol-4-yl)pentanoic acid?

Discrepancies may stem from tautomerism (e.g., 1,2,3-triazole prototropy) or solvent effects. Use DMSO-d6 to stabilize NH protons (δ ~12.6 ppm) and 2D NMR (HSQC, HMBC) for signal assignment . Variable-temperature NMR can reveal dynamic equilibria. For example, thiadiazole derivatives showed resolved splitting patterns in DMSO-d6 but not CDCl₃ .

Q. What experimental approaches are effective in establishing structure-activity relationships (SAR) for enzyme inhibition?

- Substituent Variation : Hydrophobic groups (e.g., cyclohexyl in compound 15c) enhance binding, as shown by improved IC₅₀ values in thiadiazole analogs .

- Molecular Docking : Use crystallographic data (e.g., PDB 3S4) to predict interactions with biological targets .

- Enzyme Assays : Measure IC₅₀ via fluorometric or colorimetric methods .

Q. What strategies mitigate poor solubility of 5-(1H-1,2,3-Triazol-4-yl)pentanoic acid in aqueous assays?

- Prodrug Design : Esterification (e.g., methyl ester 13f) improves lipophilicity and cellular uptake .

- Co-solvents : Use DMSO (≤1% v/v) or surfactants (Tween-80) to prevent aggregation.

- Salt Formation : Convert the carboxylic acid to a sodium salt for enhanced aqueous solubility.

Methodological Notes

- Synthesis Optimization : Screen solvents (MeCN vs. DMF) and bases (DBU vs. Et₃N) to balance reactivity and side reactions .

- Contradiction Analysis : Compare NMR data across solvents and employ heteronuclear experiments (e.g., ¹H-¹⁵N HMBC) for ambiguous assignments .

- Biological Testing : Use liver microsomes for metabolic stability studies and LC-MS for metabolite identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.